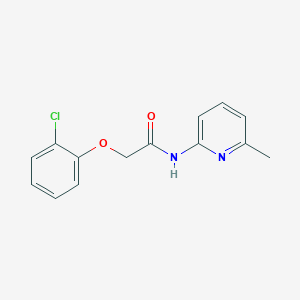
N-(4-chlorobenzyl)-N'-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-methylthiourea, also known as S-methylisothiourea sulfate (SMT), is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of nitric oxide synthase (NOS). NOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a signaling molecule that is involved in a wide range of physiological processes. The inhibition of NOS by SMT has been shown to have a variety of biochemical and physiological effects, which have led to its use in a number of different research applications.
作用机制
SMT works by inhibiting the activity of NOS, the enzyme responsible for the production of NO. NO is a signaling molecule that is involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune function. By inhibiting NOS, SMT reduces the production of NO, which can have a variety of effects depending on the specific physiological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SMT are varied and depend on the specific research application. In cardiovascular research, SMT has been shown to reduce blood pressure and improve vascular function by reducing the production of NO. In inflammation research, SMT has been shown to reduce the production of inflammatory cytokines and to inhibit the activation of immune cells. In neurodegeneration research, SMT has been shown to reduce the production of reactive oxygen species and to protect against neuronal damage.
实验室实验的优点和局限性
One of the main advantages of using SMT in scientific research is its ability to selectively inhibit the activity of NOS without affecting other enzymes or signaling molecules. This allows researchers to investigate the specific role of NO in a wide range of physiological processes. However, one limitation of using SMT is that it can be difficult to achieve complete inhibition of NOS, particularly in vivo. Additionally, SMT has a relatively short half-life, which can make it challenging to maintain consistent levels of inhibition over time.
未来方向
There are a number of potential future directions for research involving SMT. One area of interest is the role of NO in the regulation of mitochondrial function and metabolism. Another area of interest is the use of SMT as a potential therapeutic agent for a variety of different diseases, including cardiovascular disease, inflammation, and neurodegeneration. Additionally, there is ongoing research aimed at developing more potent and selective inhibitors of NOS, which could have important implications for the treatment of a wide range of diseases.
合成方法
SMT can be synthesized by reacting N-methylthiourea with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product can then be converted into the sulfate salt by reaction with sulfuric acid.
科学研究应用
SMT has been used in a wide range of scientific research applications, including studies of cardiovascular function, inflammation, and neurodegeneration. In cardiovascular research, SMT has been used to investigate the role of NO in the regulation of blood pressure and vascular tone. In studies of inflammation, SMT has been used to examine the role of NO in the immune response and to investigate potential therapeutic targets for inflammatory diseases. In neurodegeneration research, SMT has been used to investigate the role of NO in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQQJBKSBQZOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-methylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
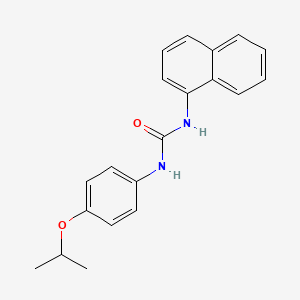
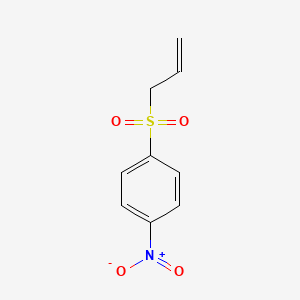
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
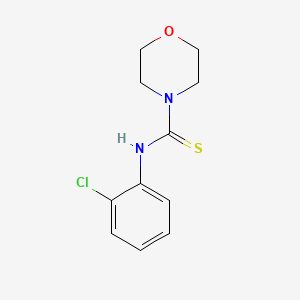
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)
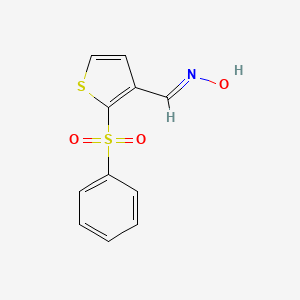

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)

